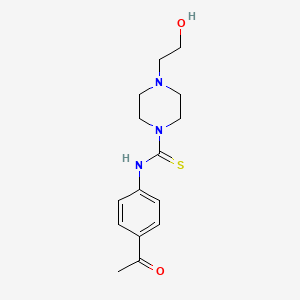
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as AHPC, is a chemical compound that has been extensively studied for its potential therapeutic applications. AHPC belongs to the class of piperazinecarbothioamide derivatives, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been shown to interact with various cellular targets such as enzymes and receptors. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to reduce the expression of COX-2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. In addition, N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to possess low toxicity and high solubility, which makes it suitable for in vitro and in vivo studies. However, there are also some limitations to using N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its activity. In addition, its potential side effects and interactions with other drugs are not well characterized.
Future Directions
There are several future directions for research on N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is its potential use as a drug delivery system for the treatment of neurological disorders. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to cross the blood-brain barrier, which makes it a promising candidate for delivering drugs to the brain. Another area of interest is its potential use in combination with other drugs for the treatment of cancer. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to enhance the anti-cancer activity of other drugs, which makes it a promising candidate for combination therapy. Finally, further studies are needed to fully understand the mechanism of action of N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide and its potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide involves the reaction of 4-acetylphenyl isothiocyanate with 2-aminoethylpiperazine in the presence of a base such as triethylamine. The resulting product is then hydrolyzed to obtain N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. N-(4-acetylphenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
properties
IUPAC Name |
N-(4-acetylphenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12(20)13-2-4-14(5-3-13)16-15(21)18-8-6-17(7-9-18)10-11-19/h2-5,19H,6-11H2,1H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXXXXGWCAGHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-morpholinyl)-N-[2,3,5-trifluoro-6-(4-morpholinyl)-4-pyridinyl]acetamide](/img/structure/B5791005.png)
![2-[(ethoxyimino)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B5791007.png)
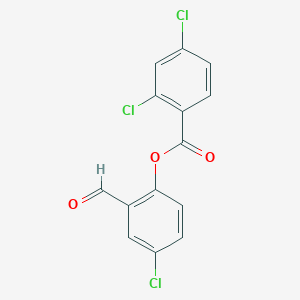

![ethyl 4-[(4-methylbenzyl)(methylsulfonyl)amino]benzoate](/img/structure/B5791031.png)
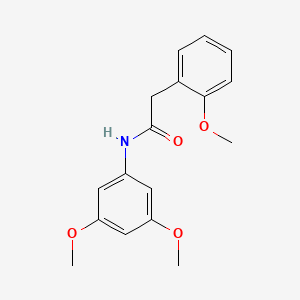
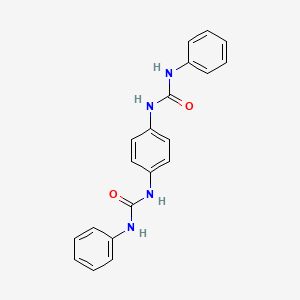

![3-[(4-chlorophenyl)amino]-2-cyano-2-butenamide](/img/structure/B5791046.png)
![N-{3-[(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)oxy]phenyl}benzamide](/img/structure/B5791048.png)
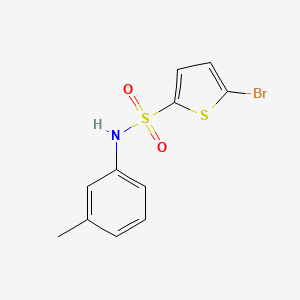
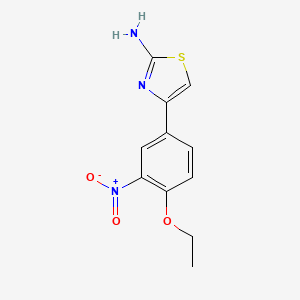
![2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5791079.png)